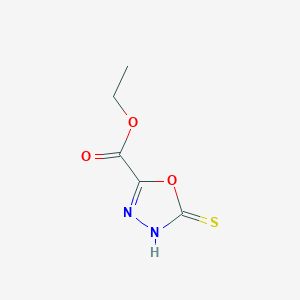

Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a sulfanyl (-SH) moiety. This compound is synthesized via multi-step reactions, often starting from hydrazide derivatives. For example, hydrazides react with ethyl chloroglyoxilate and p-tosyl chloride to form intermediates, which are subsequently treated with hydrazine hydrate or aldehydes to yield substituted oxadiazoles . The sulfanyl group confers unique reactivity, enabling participation in redox reactions and interactions with biological targets, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

ethyl 2-sulfanylidene-3H-1,3,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-2-9-4(8)3-6-7-5(11)10-3/h2H2,1H3,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKIIXYWGLWRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=S)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Thiosemicarbazide is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide.

- The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate with analogs bearing alkyl, aryl, and heteroatom-based groups.

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: Aryl-substituted derivatives (e.g., 4-methoxyphenyl ) show higher solubility in polar solvents compared to alkyl analogs. The sulfanyl group may confer intermediate polarity.

- Thermal Stability: Methyl and ethyl derivatives (e.g., ) exhibit higher melting points (~150–200°C) due to crystalline packing, while sulfanyl variants may decompose at lower temperatures due to -SH oxidation.

Biological Activity

Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is known for its rich pharmacological profile, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This compound specifically has shown promise in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. This compound has been evaluated for its cytotoxic effects against multiple cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of the 1,3,4-oxadiazole scaffold exhibited significant cytotoxicity against various cancer cell lines. For instance:

- Mechanisms of Action : The biological activity of these compounds is attributed to their ability to interact with various molecular targets:

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties.

Research Findings

- Antibacterial Efficacy : Studies indicated that oxadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 64 µg/mL to 256 µg/mL .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties as well.

Findings

Research indicates that derivatives of the oxadiazole scaffold demonstrate comparable antioxidant activity to established standards like butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative stress-related diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?

- Answer: The compound is typically synthesized via heterocyclization of thiosemicarbazides or acyl hydrazides followed by alkylation. For example, phosphoryl chloride (POCl₃) under nitrogen at 65°C has been used to cyclize intermediates, followed by purification via flash chromatography (e.g., 1:10 diethyl ether/dichloromethane) . Optimization involves varying alkylating reagents (e.g., ethyl bromoacetate) and reaction times, monitoring yields via TLC, and confirming purity through melting point analysis or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Answer: Key techniques include:

- 1H NMR and IR spectroscopy to verify functional groups (e.g., sulfanyl, carboxylate) and substituent positions .

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles (e.g., C–S bond distances ~1.7–1.8 Å, oxadiazole ring planarity) . Software like SHELXL refines structures to R-factors <0.05 .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Key precautions include:

- Using fume hoods and personal protective equipment (PPE) to avoid inhalation of dust/gases.

- Storing in airtight containers away from heat/ignition sources.

- Avoiding water contact to prevent hydrolysis and using inert gas (e.g., N₂) during reactions .

Q. How can researchers assess the purity and stability of this compound under varying conditions?

- Answer: Purity is evaluated via TLC (silica gel, UV visualization) and HPLC (C18 columns, acetonitrile/water mobile phase). Stability studies involve:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solubility testing in polar (e.g., DMSO) and nonpolar solvents to guide storage conditions .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

- Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Solubility impacts reaction media selection—e.g., using DMSO for biological assays or dichloromethane for alkylation reactions. Pre-saturation studies in target solvents are recommended to avoid precipitation during syntheses .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles, R-factors) be resolved during structural refinement?

- Answer: Discrepancies arise from experimental noise or twinning. Strategies include:

- Using SHELXL for iterative refinement, adjusting weighting schemes to minimize R-factors .

- Cross-validating with density functional theory (DFT) calculations to compare theoretical and experimental bond parameters .

- Re-examining data collection conditions (e.g., temperature, resolution) to reduce systematic errors .

Q. What experimental designs are effective for evaluating this compound’s bioactivity, particularly as a chemotherapeutic agent?

- Answer: Key steps involve:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations.

- Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., replacing sulfanyl with methyl or phenyl groups) and compare bioactivity .

- Molecular docking to predict interactions with target proteins (e.g., tubulin or kinases) .

Q. How can researchers address conflicting data between spectroscopic and crystallographic analyses?

- Answer: Contradictions (e.g., NMR suggesting substituent rotation vs. X-ray showing rigidity) are resolved by:

- Performing variable-temperature NMR to detect dynamic processes.

- Analyzing Hirshfeld surfaces from crystallographic data to identify intermolecular interactions locking conformations .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced stability in biological matrices?

- Answer: Approaches include:

- Prodrug modification : Introducing esterase-labile groups (e.g., tert-butyl) to improve plasma stability .

- Co-crystallization with cyclodextrins to enhance aqueous solubility and reduce degradation .

Q. How can computational modeling guide the optimization of this compound’s reactivity in nucleophilic substitution reactions?

- Answer: DFT calculations (e.g., Gaussian, ORCA) predict electrophilic sites on the oxadiazole ring. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.